Mycophenolate Mofetil-d4 is a deuterated form of Mycophenolate Mofetil (MMF), a potent immunosuppressive agent. It serves as an internal standard in analytical techniques, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) []. This technique is crucial in pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion of drugs within an organism [].
Mycophenolate Mofetil-d4 is a deuterated analogue of Mycophenolate Mofetil, primarily utilized as an internal standard in analytical chemistry for the quantification of Mycophenolate Mofetil in biological samples. Mycophenolate Mofetil itself is an immunosuppressant drug widely used in organ transplantation to prevent rejection. The compound is derived from Mycophenolic Acid, which exhibits potent immunosuppressive properties by inhibiting lymphocyte proliferation.
Mycophenolate Mofetil-d4 is synthesized from Mycophenolic Acid through various chemical processes. The deuterated form, containing deuterium atoms, enhances its stability and specificity in mass spectrometry applications. This compound is commercially available from chemical suppliers such as Cayman Chemical and Simson Pharma Limited.
Mycophenolate Mofetil-d4 falls under the category of pharmaceutical compounds, specifically classified as an antimetabolite and immunosuppressant. It is also categorized as a prodrug, as it is converted into the active form, Mycophenolic Acid, upon administration.
The synthesis of Mycophenolate Mofetil-d4 can be achieved through various methods, including:
The synthesis typically involves careful control of reaction parameters such as temperature, solvent choice, and catalyst presence to optimize yield and purity. For instance, the use of azeotropic water separation during refluxing can help remove water formed during the reaction, enhancing the conversion efficiency.
Mycophenolate Mofetil-d4 has a similar structure to its parent compound but incorporates deuterium atoms at specific positions. The molecular formula for Mycophenolate Mofetil is , while its deuterated form would reflect the substitution of hydrogen with deuterium.
Mycophenolate Mofetil-d4 undergoes similar chemical reactions as its non-deuterated counterpart. Key reactions include:
The inhibition of IMPDH leads to reduced levels of guanosine nucleotides in lymphocytes, effectively suppressing their proliferation and function.
The mechanism by which Mycophenolate Mofetil-d4 exerts its effects involves several biochemical pathways:
Mycophenolate Mofetil-d4 serves primarily as an internal standard for analytical chemistry applications, particularly in:
Mycophenolate Mofetil-d4 (CAS 1132748-21-0) is a deuterated isotopologue of the immunosuppressive prodrug mycophenolate mofetil (MMF). Its molecular formula is C₂₃H₂₇D₄NO₇, with a molecular weight of 437.52 g/mol. Deuterium atoms are specifically incorporated at four hydrogen positions on the morpholinoethyl moiety of the molecule, resulting in the chemical designation 4-methyl-2-(4-morpholinyl)ethyl 6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-hexenoate-d4 [1] [5]. The SMILES notation (CC1=C₂C(C(OC₂)=O)=C(C(C/C=C(C)/CCC(OC([²H])([²H])C([²H])([²H])N₃CCOCC3)=O)=C1OC)O) explicitly confirms deuterium substitution on the methylene groups adjacent to the ester oxygen [1] [4].
This strategic deuteration alters molecular vibrational frequencies and bond dissociation energies without significantly changing the compound's steric or electronic properties. The primary isotopic labeling mechanism involves substituting hydrogen atoms with deuterium at metabolically vulnerable sites, which enhances resistance to enzymatic degradation (e.g., esterase-mediated hydrolysis) due to the kinetic isotope effect (KIE). KIE arises from deuterium's higher atomic mass, which strengthens the C-D bond compared to C-H, thereby slowing cleavage rates [1] [7]. These properties make Mycophenolate Mofetil-d4 a valuable internal standard for mass spectrometry-based quantification of MMF and its metabolites in biological matrices, minimizing isotopic exchange concerns [5] [6].
Table 1: Structural Identifiers of Mycophenolate Mofetil-d4
Property | Specification |
---|---|
CAS Number | 1132748-21-0 |
Molecular Formula | C₂₃H₂₇D₄NO₇ |
Molecular Weight | 437.52 g/mol |
Deuterium Positions | Morpholinoethyl methylene groups |
IUPAC Name | (4E)-6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-hexenoic acid-d4 4-methyl-2-(4-morpholinyl)ethyl ester |
Key Functional Groups | Deuterated ester, chromone, morpholine |
The synthesis of Mycophenolate Mofetil-d4 typically employs late-stage deuteration to maximize isotopic purity and yield. One validated route involves reacting mycophenolic acid (MPA) with deuterated morpholinoethanol-d4 (HO-CD₂-CD₂-N-morpholine) under Steglich esterification conditions. This reaction uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents at 0–25°C, achieving deuterium incorporation exceeding 99% at the specified positions [1] [6]. Alternative pathways include catalytic H/D exchange using deuterium oxide (D₂O) and platinum catalysts under high-pressure conditions, though this method risks deuteration at non-target sites and requires rigorous purification [5].
Post-synthesis purification employs preparative high-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/D₂O mobile phases to separate non-deuterated impurities and byproducts. Final products are characterized using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), which confirms deuterium incorporation through mass shifts (m/z +4 compared to MMF) and evaluates isotopic purity [7]. Rigorous storage protocols are essential: bulk material is stored at -20°C in sealed, argon-purged vials to prevent deuterium exchange or hydrolytic degradation. Solubility profiles show stability in organic solvents like DMSO (≥10 mg/mL) and ethanol (≥1.4 mg/mL) [1] [4].
Mycophenolate Mofetil-d4 exhibits temperature-dependent stability similar to non-deuterated MMF but with enhanced resistance to enzymatic degradation. Accelerated stability studies reveal:
pH is a critical determinant of stability. Hydrolysis rates increase under alkaline conditions (pH >8) due to nucleophilic attack on the ester carbonyl. Acidic environments (pH <3) similarly degrade the compound but at slower rates. Optimal stability occurs near physiological pH (6–7.5) [7].
Table 2: Stability of Mycophenolate Mofetil-d4 Under Controlled Conditions
Condition | Stability Duration | Primary Degradation Pathway | Retention (%) |
---|---|---|---|
5°C (solid) | ≥210 days | Hydrolysis | >95% |
25°C (suspension) | ≥28 days | Oxidation | 90–95% |
37°C (solution) | ≥28 days | Hydrolysis | 85–90% |
45°C (solid) | 11 days | Thermal decomposition | 80–85% |
Forced degradation studies following ICH Q1A(R2) guidelines identify 15 process-related and degradation impurities. Key pathways include:
Notably, deuterium labeling reduces oxidative metabolism by cytochrome P450 enzymes but does not prevent non-enzymatic degradation. Degradants are monitored using LC-QTOF-MS with electrospray ionization (ESI+), leveraging the compound’s chromatographic retention (C18 column, 8.5 min) and diagnostic fragment ions (e.g., m/z 207.1 for MPA-d4) [7].
Table 3: Major Degradation Products of Mycophenolate Mofetil-d4
Degradant | m/z | Formation Pathway | Relative Abundance |
---|---|---|---|
Mycophenolic acid-d4 | 321.1 | Hydrolysis | 25–30% |
7-Hydroxy mycophenolic acid-d4 | 337.1 | Oxidation | 10–15% |
Morpholinoethyl N-oxide-d4 | 136.1 | Oxidation | 5–8% |
Chromone quinone derivative | 304.1 | Photodegradation | 3–5% |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7